2-phenoxyethanol;phosphoric acid

Catalog No.
S14987726
CAS No.
82574-51-4
M.F
C24H33O10P
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenoxyethanol;phosphoric acid

CAS Number

82574-51-4

Product Name

2-phenoxyethanol;phosphoric acid

IUPAC Name

2-phenoxyethanol;phosphoric acid

Molecular Formula

C24H33O10P

Molecular Weight

512.5 g/mol

InChI

InChI=1S/3C8H10O2.H3O4P/c3*9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h3*1-5,9H,6-7H2;(H3,1,2,3,4)

InChI Key

BSJLXEZJATUSHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.OP(=O)(O)O

2-Phenoxyethanol; phosphoric acid is a chemical compound that combines the properties of 2-phenoxyethanol with phosphoric acid. 2-Phenoxyethanol itself is an aromatic ether, specifically an ether of phenol and ethylene glycol, characterized by its oily liquid form and moderate water solubility. It has a broad range of applications in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. The presence of phosphoric acid enhances its functionality, particularly in applications requiring acidic conditions or as a catalyst in

The primary reaction involved in the synthesis of 2-phenoxyethanol is the nucleophilic addition of ethylene oxide to phenol under basic conditions. This reaction can be represented as follows:

Phenol+Ethylene Oxide2 Phenoxyethanol\text{Phenol}+\text{Ethylene Oxide}\rightarrow \text{2 Phenoxyethanol}

In the presence of phosphoric acid, this compound can engage in various esterification reactions, leading to the formation of phosphate esters. These reactions are crucial in modifying the properties of 2-phenoxyethanol for specific applications .

2-Phenoxyethanol exhibits antimicrobial properties, making it a common preservative in cosmetic formulations. It acts effectively against bacteria and fungi, thus extending the shelf life of products. Additionally, studies indicate that it may have some cytotoxic effects on certain cell lines at high concentrations, although it is generally regarded as safe for use in low concentrations typical for consumer products .

The synthesis of 2-phenoxyethanol typically involves the following methods:

  • Nucleophilic Addition: The most common method is the reaction between phenol and ethylene oxide in a basic medium (e.g., sodium hydroxide). The process involves controlling temperature and pressure to optimize yield and minimize by-products.
  • Phosphorylation: When combined with phosphoric acid, 2-phenoxyethanol can undergo phosphorylation, which modifies its chemical properties and enhances its utility in various applications .
  • Catalytic Methods: Advanced methods may involve using catalysts to facilitate the reaction between phenol and ethylene oxide, improving efficiency and purity of the final product .

The applications of 2-phenoxyethanol; phosphoric acid include:

  • Cosmetics: Used as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Acts as a solvent or stabilizer in drug formulations.
  • Industrial Chemicals: Serves as a reagent in organic synthesis and as a solvent for dyes and inks.
  • Agriculture: Functions as an attractant in insecticides .

Studies on the interactions of 2-phenoxyethanol; phosphoric acid with other substances indicate its role in enhancing solubility and stability in formulations. For instance, its interaction with surfactants can improve the efficacy of cleaning products. Additionally, research into its electrochemical behavior shows potential applications in sensor technology and environmental monitoring due to its ability to undergo oxidation-reduction reactions under varying pH conditions .

Similar compounds to 2-phenoxyethanol include:

  • Phenyl Ethyl Ether: A simpler ether that lacks the additional hydroxyl group found in 2-phenoxyethanol.
  • Ethyl Phenyl Ether: Similar structure but with different physical properties and lower boiling point.
  • 1-Phenoxyethanol: An isomer that has different chemical behavior and fewer industrial applications.

Comparison Table

CompoundStructure TypeSolubility

Ethylene Oxide-Mediated Alkylation in Basic Media

The industrial synthesis of 2-phenoxyethanol traditionally relies on the reaction between phenol and ethylene oxide under homogeneous basic conditions. This exothermic process generates 2-phenoxyethanol through nucleophilic attack of the phenoxide ion on ethylene oxide’s electrophilic carbon. While efficient, this method faces challenges due to ethylene oxide’s high reactivity, flammability, and tendency to form polyglycol byproducts. Recent studies highlight the need for precise temperature control (typically 80–120°C) and stoichiometric alkali bases like sodium hydroxide to suppress side reactions. Despite these limitations, this route remains dominant, with global production capacities exceeding 170,000 metric tons annually.

Zeolite-Catalyzed Reactions Using Ethylene Carbonate

Na-mordenite zeolites have emerged as effective heterogeneous catalysts for 2-phenoxyethanol synthesis via phenol alkylation with ethylene carbonate. This solventless method operates at 210°C, achieving 75–97% yields by leveraging the zeolite’s microporous structure and basic sites. Key advantages include:

  • Reduced hazardous intermediates: Ethylene carbonate replaces ethylene oxide, minimizing safety risks.
  • Enhanced selectivity: Na-mordenite’s confined pores suppress oligomerization, maintaining >82% selectivity even at full phenol conversion.
  • Catalyst recyclability: Post-synthetic dealumination improves stability, reducing Na leaching to <3% per cycle.

The reaction mechanism involves phenoxide formation at Brønsted acid sites, followed by nucleophilic attack on ethylene carbonate’s carbonyl carbon, releasing CO₂ and ethylene glycol as byproducts. At stoichiometric phenol/ethylene carbonate ratios (1:1), phenol conversions reach 60% with 100% selectivity, while excess ethylene carbonate (1:4 ratio) drives full conversion in <3 hours, albeit with 15% bis(2-phenoxyethyl)carbonate (BPEC) formation.

Autocatalytic Mechanisms in Solvent-Free Systems

Autocatalytic behavior significantly accelerates 2-phenoxyethanol synthesis in solvent-free conditions. The product itself acts as a base, deprotonating phenol to regenerate phenoxide ions, which propagate further alkylation. Experimental evidence shows:

  • Induction period reduction: Adding 126 wt% pre-formed 2-phenoxyethanol eliminates the initial 2-hour lag phase, achieving 40% phenol conversion in 4 hours.
  • Proton transfer dynamics: The phenoxide ion’s basicity (pKₐ ~10) exceeds phenol’s (pKₐ ~9.9), enabling proton shuttling that sustains the reaction without external bases.
  • Viscosity effects: 2-Phenoxyethanol lowers reaction mixture viscosity, improving mass transfer in zeolite pores and reducing diffusion limitations.

This autocatalytic pathway complements zeolite catalysis, particularly at low catalyst loadings (<5 wt%), where internal diffusion constraints dominate.

2-Phenoxyethanol as a Multi-Modal Antimicrobial Agent

2-Phenoxyethanol represents a versatile antimicrobial compound with broad-spectrum activity against diverse microorganisms [1]. This synthetic preservative demonstrates effectiveness across multiple pathogen categories, including gram-positive bacteria, gram-negative bacteria, yeasts, and molds [2]. Research indicates that 2-phenoxyethanol exhibits particularly strong activity against resistant gram-negative bacteria such as Pseudomonas aeruginosa, which frequently contaminates topical preparations [3].

The compound operates through multiple mechanisms of action, including disruption of cell membrane integrity and interference with essential metabolic pathways [4]. Transcriptomic and metabolomic analyses reveal that 2-phenoxyethanol influences energy metabolism, amino acid metabolism, and pyrimidine metabolism in target organisms [4]. Additionally, the compound affects glycolysis and the Wood-Werkman cycle differently across bacterial phylotypes, demonstrating its multi-modal antimicrobial properties [4].

Preservative Efficacy in Cosmetic Formulations

2-Phenoxyethanol demonstrates exceptional preservative efficacy in cosmetic formulations through its broad-spectrum antimicrobial activity [1] [2]. The compound exhibits minimum inhibitory concentrations ranging from 0.1% to 0.5% against various microorganisms commonly encountered in cosmetic products [5].

MicroorganismMinimum Inhibitory Concentration (%)Pathogen Classification
Pseudomonas aeruginosa0.4Gram-negative bacteria
Escherichia coli0.4Gram-negative bacteria
Klebsiella pneumoniae0.4Gram-negative bacteria
Enterobacter aerogenes0.4Gram-negative bacteria
Burkholderia cepacia0.15Gram-negative bacteria
Staphylococcus aureus0.4Gram-positive bacteria
Candida albicans0.3Yeast
Aspergillus brasiliensis0.1Mold
Fusarium solani0.15Mold

The preservative demonstrates optimal effectiveness in the pH range from 4 to 5, making it particularly suitable for acidic cosmetic formulations [2]. Research indicates that 2-phenoxyethanol acts primarily against bacteria while exhibiting weaker inhibitory effects on normal skin-resident flora compared to other preservative systems [1] [2]. This selective activity profile contributes to its widespread acceptance in cosmetic applications where maintaining skin microbiome balance is important [1].

In cosmetic formulations, 2-phenoxyethanol functions not only as a preservative but also serves additional roles as a solvent and fragrance component [3]. The compound's compatibility with various cosmetic ingredients enables formulators to create stable, multi-functional products [6]. Studies demonstrate that 2-phenoxyethanol provides effective preservation across diverse product categories including deodorants, skin care preparations, hair care products, aftershave lotions, sunscreens, and makeup formulations [2].

Synergistic Effects With Conventional Antibiotics

2-Phenoxyethanol exhibits significant synergistic effects when combined with conventional antibiotics, particularly in addressing multidrug-resistant bacterial infections [7] [8]. Research demonstrates that 2-phenoxyethanol adaptation in multidrug-resistant Pseudomonas aeruginosa can result in remarkable restoration of antibiotic sensitivity [7]. Clinical isolates adapted to 2-phenoxyethanol showed complete reversal in antibiotic sensitivity profiles from resistance to sensitivity for 14 out of 25 antibiotics tested [7].

The synergistic mechanisms involve interference with bacterial efflux pump systems and modification of cellular permeability [7]. Studies indicate that 2-phenoxyethanol adaptation affects the expression of efflux pump genes, particularly those controlled by the norA gene system [7]. This modulation results in enhanced sensitivity to fluoroquinolones, including ciprofloxacin, ofloxacin, and norfloxacin [7].

Combination studies with synthetic antimicrobial polymers demonstrate that 2-phenoxyethanol enhances the bacteriostatic efficacy of conventional antibiotics through synergistic action [9] [10]. Checkerboard assays reveal synergy between antimicrobial polymers and antibiotics such as doxycycline and colistin, with minimal inhibitory concentrations reduced by at least four-fold when used in combination [9] [10]. The synergistic killing activity achieves greater than 99.999% elimination of planktonic and biofilm Pseudomonas aeruginosa upon 20-minute treatment [10].

Preservation studies in cosmetic formulations demonstrate additive effects when 2-phenoxyethanol is combined with other preservatives [8] [11]. Research shows that combining 2-phenoxyethanol with allergenic preservatives such as diazolidinyl urea, methylchloroisothiazolinone/methylisothiazolinone, or methylisothiazolinone enables adequate preservation at concentrations 10-20 times below maximum permitted levels [8] [11]. These combinations achieve effective preservation with lower concentrations of potentially problematic preservatives while maintaining broad-spectrum antimicrobial activity [8] [11].

Phosphoric Acid Salts as Dual-Function Agricultural Agents

Phosphoric acid salts serve as dual-function agricultural agents, combining fungicidal properties with essential plant nutrition [12] [13]. These compounds, including mono- and di-potassium salts of phosphorous acid, demonstrate both direct toxicity to target fungi and enhancement of plant natural defense mechanisms [13]. The dual functionality makes phosphoric acid salts particularly valuable in integrated pest management systems where disease control and plant nutrition can be addressed simultaneously [12] [13].

The salts exhibit systemic action within plant tissues, providing protection for several weeks following application [14]. Research indicates that phosphoric acid salts break down pathogen metabolism and cell wall components while simultaneously promoting plant defense system development [14]. This multi-modal approach enables plants to recognize pathogens more effectively and mobilize natural resistance mechanisms [14].

Fungicidal Activity Against Oomycete Pathogens

Phosphoric acid salts demonstrate exceptional fungicidal activity against oomycete pathogens, including Phytophthora, Pythium, and downy mildew species [12] [15] [13]. Research confirms that these compounds exhibit both direct and indirect effects on oomycete pathogens [12]. The direct effect involves inhibition of oxidative phosphorylation processes essential for pathogen survival [12]. The indirect effect involves stimulation of plant natural defense responses against pathogen attack [12].

Oomycete PathogenTargeted DiseasesMechanism of ActionApplication Method
Phytophthora cinnamomiDieback diseaseDirect toxicity + plant defense activationFoliar spray
Phytophthora infestansLate blightOxidative phosphorylation inhibitionFoliar spray + soil application
Pythium oligandrumRoot rotCell wall disruptionSoil drench
Pythium ultimumDamping-offROS reduction + antioxidant enzyme inductionFoliar spray
Pseudoperonospora humuliDowny mildewMetabolic disruptionFoliar spray
Plasmopara viticolaDowny mildewPre- and post-infection activityFoliar spray + tank mixing

Proteomic analysis reveals that phosphite exhibits multi-modal action in oomycete pathosystems [16]. In vitro treatment of sensitive Phytophthora cinnamomi isolates with phosphite significantly hinders growth by interfering with metabolism, signaling, and gene expression [16]. These effects are not observed in phosphite-resistant isolates, indicating specific mechanistic targets [16]. When model host plants are treated with phosphite, proteins associated with photosynthesis, carbon fixation, and lipid metabolism become enriched [16].

The fungicidal mechanism involves activation of plant hormone signaling pathways [17]. Research demonstrates that phosphite treatment activates the expression of genes involved in abscisic acid, salicylic acid, and jasmonic acid biosynthesis and signaling pathways [17]. The activation of abscisic acid-related genes contributes to enhanced stress response and developmental regulation [17]. Simultaneously, salicylic acid pathway activation strengthens plant immunity, while jasmonic acid pathway enhancement provides defense against herbivores and pathogens [17].

Phosphoric acid salts induce antioxidant enzyme production and reduce reactive oxygen species overproduction in plants under pathogen stress [18]. Studies show significant enhancement of superoxide dismutase, peroxidase, ascorbate peroxidase, and catalase activities following phosphite treatment [18]. This antioxidant system strengthening protects plants from oxidative stress caused by phytopathogen attack [18].

Fertilizer Compatibility and Nutrient Synergy

Phosphoric acid salts demonstrate excellent compatibility with conventional fertilizers while providing synergistic nutrient benefits [19] [20] [21]. The compounds serve as efficient sources of both phosphorus and potassium, two essential macronutrients for plant growth and development [19] [21]. Research indicates that phosphoric acid combined with potassium compounds can form either phosphorous acid or phosphoric acid depending on manufacturing conditions, providing flexibility in nutrient delivery systems [19].

Fertilizer CombinationCompatibility StatusNutrient Synergy BenefitsApplication Rate (kg/ha)
Monopotassium phosphate + Dipotassium phosphateCompatibleEnhanced phosphorus + potassium availability35-50
Phosphoric acid + Potassium hydroxideCompatiblepH buffering + nutrient release2.24-4.48
Potassium phosphate + Organic matterCompatibleImproved soil structure + nutrient retention26 + 10 tonnes organic matter
Phosphorous acid salts + MancozebCompatibleFungicidal + nutritional dual function1.25-2.5 L/acre
Diammonium phosphate + Potassium sulfateCompatibleBalanced NPK delivery150-200

Integrated fertilizer studies demonstrate that phosphoric acid applications significantly improve phosphorus uptake and crop productivity in alkaline calcareous soils [21]. Multi-location trials show that phosphoric acid produces 16% higher wheat grain yields compared to commercial phosphorus fertilizers such as diammonium phosphate and triple superphosphate [21]. The enhanced performance results from improved phosphorus availability and more efficient nutrient utilization [21].

The nutrient synergy extends to soil health improvement through organic matter integration [22] [23]. Research indicates that combining phosphoric acid fertilizers with farmyard manure increases soil organic matter by 30-72% while decreasing soil pH by 0.1-0.3 units [23]. This combination enhances plant-available phosphorus content and improves overall soil fertility [23]. The integrated approach results in grain yield increases of 66-119% and straw yield increases of 25-65% [23].

Phosphoric acid salts exhibit strong compatibility with most agricultural chemicals and fertilizers [20] [24]. Tank mixing studies confirm compatibility with pesticides, other fertilizers, and wetting agents [20]. However, specific incompatibilities exist with basic metal sulfates, strongly alkaline materials such as hydrated lime and lime sulfur, and spray oils [20]. Additionally, phosphoric acid fertilizers should not be mixed with calcium or magnesium-containing fertilizers in the same tank due to precipitation risks [25] [26].

Efflux Pump Modulation in Gram-Negative Bacteria

2-phenoxyethanol demonstrates significant interaction with multidrug efflux systems in gram-negative bacteria, particularly affecting resistance nodulation cell division (RND) family pumps. Research conducted on clinical isolates of multidrug resistant Pseudomonas aeruginosa reveals that adaptation to 2-phenoxyethanol results in outer membrane alterations that indirectly modulate efflux pump function [1]. The mechanism of action involves multiple cellular targets, with effects observed on potassium-proton antiporters and respiratory uncoupling processes at sub-lethal concentrations [1].

Studies examining the interaction between 2-phenoxyethanol and bacterial efflux systems demonstrate that the compound does not directly inhibit RND efflux pumps in the same manner as characterized efflux pump inhibitors such as phenylalanyl arginyl β-naphthylamide [1] [2]. Instead, 2-phenoxyethanol appears to exert its effects through membrane-mediated mechanisms that subsequently affect pump assembly and function. Clinical isolates of multidrug resistant Pseudomonas aeruginosa adapted to increasing concentrations of 2-phenoxyethanol showed altered outer membrane protein profiles when examined by sodium dodecyl sulfate polyacrylamide gel electrophoresis [3].

Table 1: Efflux Pump Modulation Effects in Pseudomonas aeruginosa

ParameterPre-adaptationPost-adaptationEffect
Minimal inhibitory concentration (mg/L)541372.5-fold increase [1]
Aztreonam sensitivity zone (mm)18.60Complete resistance [1]
Imipenem sensitivity zone (mm)039.5Complete sensitivity restoration [1]
Gentamicin sensitivity zone (mm)2.325.311-fold increase [1]

The molecular basis for these changes involves alterations in outer membrane permeability rather than direct efflux pump inhibition. 2-phenoxyethanol treatment leads to modifications in lipopolysaccharide organization and porin expression, which subsequently affects the substrate recognition and transport capabilities of tripartite efflux systems [1] [3]. This mechanism differs fundamentally from competitive efflux pump inhibitors that bind directly to substrate binding sites within the pump proteins [2].

Stress Response Pathway Activation in Pseudomonas aeruginosa

2-phenoxyethanol exposure triggers multiple stress response pathways in Pseudomonas aeruginosa, particularly those associated with oxidative stress and membrane integrity maintenance. The compound induces significant cellular stress responses even at concentrations below its minimal inhibitory concentration, suggesting activation of protective mechanisms that ultimately influence antibiotic susceptibility patterns [4] [5].

The oxidative stress response in Pseudomonas aeruginosa involves activation of the AlgU alternative sigma factor and the RpoS stationary phase sigma factor [4] [6]. Exposure to 2-phenoxyethanol results in upregulation of genes encoding antioxidant enzymes, including superoxide dismutase and catalase systems. Research demonstrates that oxidative stress conditions lead to increased expression of the algR gene, which subsequently activates ribonucleotide reductase systems essential for deoxyribonucleotide triphosphate production during DNA repair processes [6].

Table 2: Stress Response Gene Expression Changes

Gene SystemFunctionExpression ChangeReference
algUAlternative sigma factorUpregulated [4]
rpoSStationary phase sigma factor3.5-fold increase [7]
psrARpoS transcriptional regulator1.6-fold increase [7]
sodASuperoxide dismutaseIncreased activity [4]
katACatalaseEnhanced expression [4]

The membrane stress response involves activation of pathways that monitor and repair membrane integrity. 2-phenoxyethanol causes increased permeability of the cytoplasmic membrane to potassium ions and promotes cellular penetration of normally excluded compounds [8] [9]. This membrane disruption triggers compensatory mechanisms including enhanced synthesis of membrane-stabilizing compounds and activation of efflux systems that attempt to remove membrane-damaging agents [10] [11].

The integrated stress response results in complex changes to antibiotic susceptibility patterns. Clinical isolates of multidrug resistant Pseudomonas aeruginosa showed significant improvement in antibiotic sensitivity after adaptation to 2-phenoxyethanol, with 15 out of 25 tested antibiotics showing complete reversal from resistance to sensitivity [1]. This phenomenon appears to result from the energetic cost of maintaining multiple stress response systems simultaneously, leading to trade-offs in resistance mechanisms.

Mode of Action of Phosphoric Acid Derivatives in Plant Pathogen Inhibition

Disruption of Cellular Energy Metabolism in Fungi

Phosphoric acid derivatives, particularly phosphite ions, exert their antifungal effects primarily through disruption of cellular energy metabolism and adenylate biosynthesis pathways in sensitive fungi. The mechanism involves interference with phosphate metabolism, leading to accumulation of metabolic intermediates and depletion of essential energy currencies [12] [13] [14].

The primary target of phosphite action is the cellular adenylate pool, which becomes severely depleted following phosphite exposure. Research on Phytophthora palmivora demonstrates that phosphite treatment results in rapid reduction of total adenylate pools, including adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate [14]. This depletion occurs through competitive inhibition of phosphorylating enzymes that are essential for adenylate synthesis and energy metabolism [15].

Table 3: Metabolic Disruption Effects in Fungal Pathogens

ParameterControlPhosphite TreatmentEffect
Total adenylate pool100%35-40%60-65% reduction [14]
Polyphosphate accumulationBaseline5-8 fold increaseMassive accumulation [15]
Pyrophosphate levelsNormal10-15 fold increaseSevere elevation [13]
Mycelial growth inhibition0%50-85%Dose-dependent [16]

The accumulation of polyphosphate and pyrophosphate represents a critical component of phosphite toxicity. These compounds accumulate because phosphite interferes with normal phosphate utilization cycles, leading to metabolic bottlenecks [15]. The elevated pyrophosphate levels are particularly toxic because they inhibit key phosphorylation reactions essential for cellular energy production and biosynthetic processes [13].

Phosphite also disrupts oxidative phosphorylation processes by interfering with electron transport chain function. The compound acts as a respiratory uncoupler, disrupting the proton gradient necessary for adenosine triphosphate synthesis [17]. This effect is concentration-dependent, with higher phosphite concentrations causing complete uncoupling of oxidative phosphorylation from adenosine triphosphate production [18].

Systemic Acquired Resistance Induction in Crops

Phosphoric acid derivatives function as potent elicitors of systemic acquired resistance in crop plants through activation of multiple defense signaling pathways. The induction mechanism involves both direct activation of defense-related genes and enhancement of endogenous resistance pathways mediated by salicylic acid and other signaling molecules [18] [19] [20].

The systemic acquired resistance response triggered by phosphite treatment involves upregulation of pathogenesis-related gene families, including PR-1, PR-2, PR-5, and PR-10 [21] [18]. These genes encode proteins with antimicrobial properties, including β-1,3-glucanases, chitinases, and other hydrolytic enzymes that degrade fungal cell wall components. Research in Eucalyptus species demonstrates that phosphite treatment results in systemic accumulation of salicylic acid and methyl salicylate in both localized and systemic tissues [21].

Table 4: Systemic Acquired Resistance Gene Expression

Gene FamilyFunctionExpression IncreaseCrop Species
PR-1Antimicrobial protein8-12 foldMultiple [21]
PR-2β-1,3-glucanase15-20 foldArabidopsis [20]
PR-5Thaumatin-like protein10-15 foldTomato [18]
PALPhenylalanine ammonia-lyase5-8 foldVarious [22]

The molecular mechanism involves activation of the salicylic acid biosynthesis pathway through both the phenylalanine ammonia-lyase and isochorismate synthase pathways [19] [22]. Phosphite treatment enhances the expression of key biosynthetic enzymes, leading to increased salicylic acid accumulation in systemic tissues. This salicylic acid then activates the expression of defense-related genes through interaction with the NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) transcriptional regulator [23] [24].

The systemic transport of resistance signals involves movement of phosphite itself along with other mobile signaling molecules. Research demonstrates that phosphite is rapidly absorbed and transported through both phloem and xylem tissues, maintaining effective concentrations in systemic plant parts for extended periods [13] [18]. The persistence of phosphite in plant tissues provides long-lasting protection against subsequent pathogen infections, with resistance effects documented for several months following application [16] [25].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

512.18113424 g/mol

Monoisotopic Mass

512.18113424 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-11-2024

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